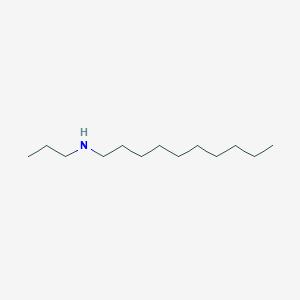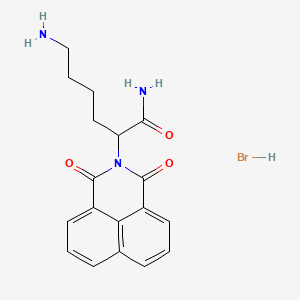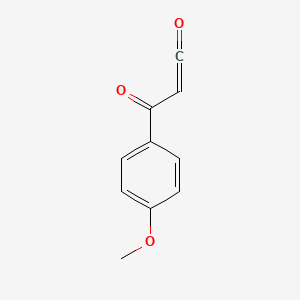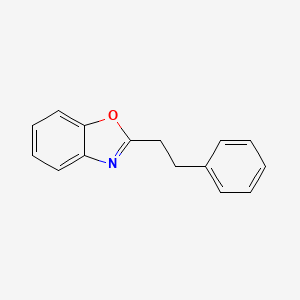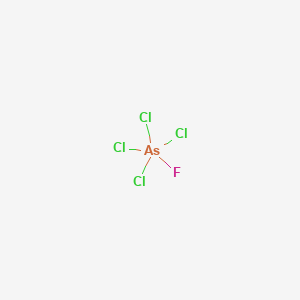
Arsenic tetrachloride fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic tetrachloride fluoride is a chemical compound that consists of arsenic, chlorine, and fluorine atoms. It is known for its unique properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both chlorine and fluorine, which can lead to diverse chemical behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:
AsCl3+F2→AsCl4F
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.
Analyse Chemischer Reaktionen
Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
Arsenic tetrachloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Arsenic Trichloride (AsCl3): Similar in structure but lacks the fluorine atom.
Arsenic Pentafluoride (AsF5): Contains only fluorine atoms and no chlorine.
Arsenic Trifluoride (AsF3): Contains only fluorine atoms and is in a lower oxidation state.
Uniqueness: Arsenic tetrachloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen.
Eigenschaften
CAS-Nummer |
87198-15-0 |
|---|---|
Molekularformel |
AsCl4F |
Molekulargewicht |
235.7 g/mol |
IUPAC-Name |
tetrachloro(fluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl4F/c2-1(3,4,5)6 |
InChI-Schlüssel |
ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |
Kanonische SMILES |
F[As](Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



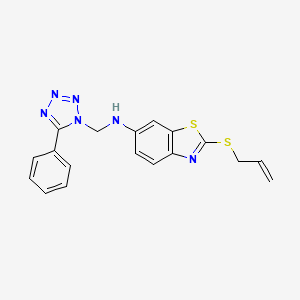
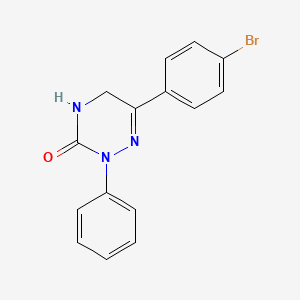
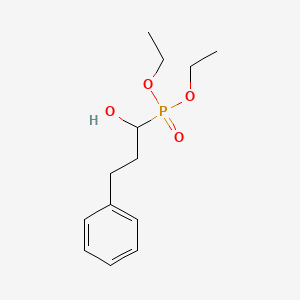
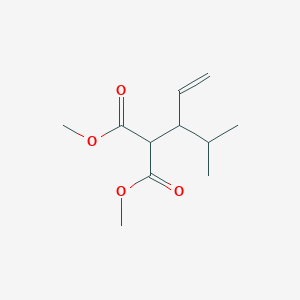
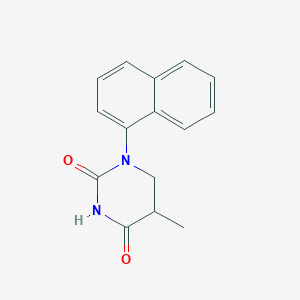
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)

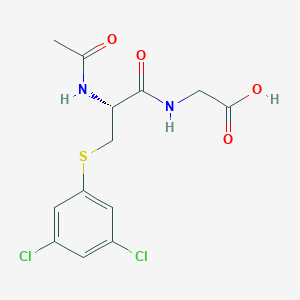
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
